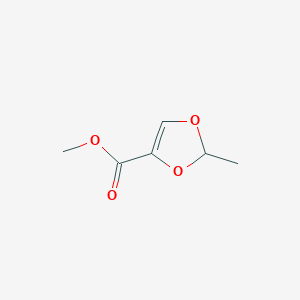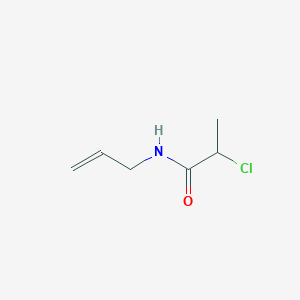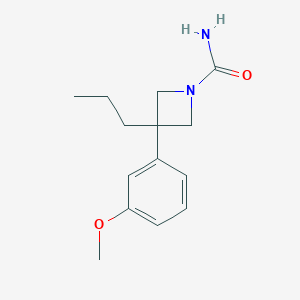
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines have been extensively studied due to their biological activities and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation. In addition, it may act by modulating the levels of inflammatory mediators in the body.
Efectos Bioquímicos Y Fisiológicos
Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to possess anti-inflammatory and analgesic properties. Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has also been shown to inhibit the activity of acetylcholinesterase, which could be useful in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- in lab experiments is its potential as a novel anticancer agent. In addition, its anti-inflammatory and analgesic properties make it a potentially useful compound for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl-. One direction is to investigate its potential as a cholinesterase inhibitor for the treatment of Alzheimer's disease. Another direction is to investigate its potential as a novel anticancer agent, either alone or in combination with other anticancer drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is a synthetic compound with potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity, anti-inflammatory and analgesic properties, and has been investigated for its potential as a cholinesterase inhibitor. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it an interesting compound for further research.
Métodos De Síntesis
The synthesis of azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is a multi-step process. The first step involves the reaction of 3-(m-methoxyphenyl)propanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with azetidine in the presence of triethylamine to form the corresponding amide. Finally, the amide is treated with sodium hydroxide to obtain the desired product.
Aplicaciones Científicas De Investigación
Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, it has been shown to possess anti-inflammatory and analgesic properties. Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has also been investigated for its potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
19832-50-9 |
|---|---|
Nombre del producto |
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL- |
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-3-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-7-14(9-16(10-14)13(15)17)11-5-4-6-12(8-11)18-2/h4-6,8H,3,7,9-10H2,1-2H3,(H2,15,17) |
Clave InChI |
FNHLPBGAHMPTRT-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC |
SMILES canónico |
CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC |
Otros números CAS |
19832-50-9 |
Sinónimos |
3-(m-Methoxyphenyl)-3-propyl-1-carbamoylazetidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



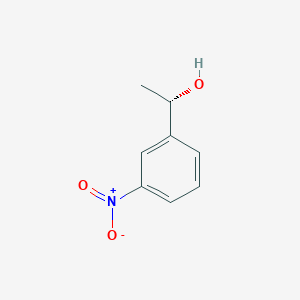
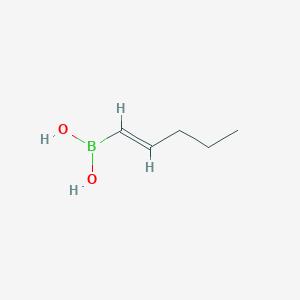
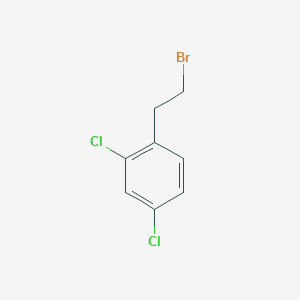
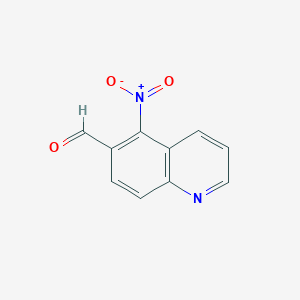
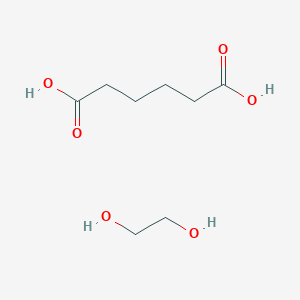
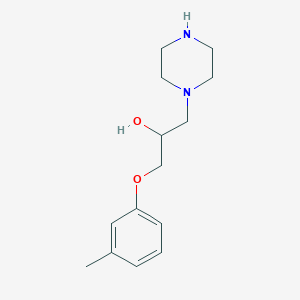
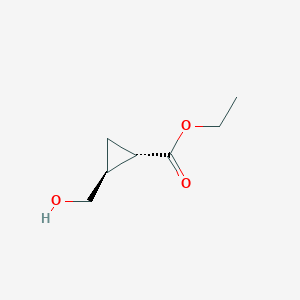
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
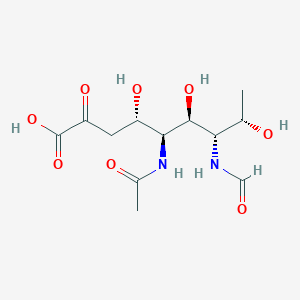
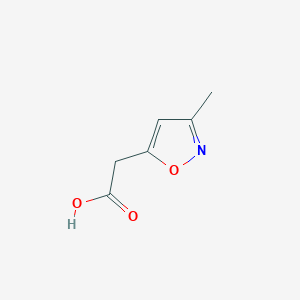
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
